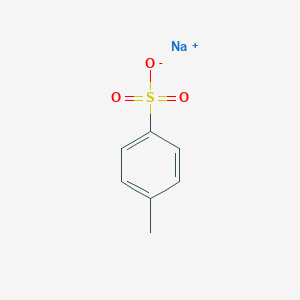

Sodium p-toluenesulfonate

Vue d'ensemble

Description

Sodium p-toluenesulfonate is an organic compound with the chemical formula CH₃C₆H₄SO₃Na. It appears as a white, water-soluble solid. This compound is commonly used in various chemical processes and industrial applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium p-toluenesulfonate is typically produced by the neutralization of p-toluenesulfonic acid with sodium hydroxide. The reaction is straightforward and involves dissolving p-toluenesulfonic acid in water and adding sodium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to yield this compound as a solid .

Industrial Production Methods: In industrial settings, this compound can also be produced by the reaction of sodium-based reagents with toluenesulfonates. This method is often preferred for large-scale production due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Desulfonation under Basic Conditions

Heating NaPTS in strong bases induces desulfonation, producing p-cresol:

Reaction:

-

Mechanism : Nucleophilic aromatic substitution (NAS) at the sulfonate group .

-

Applications : Synthesis of phenolic compounds and intermediates .

Nucleophilic Substitution Reactions

The sulfonate group acts as a leaving group in SN2 reactions:

Example: Alkylation with alkyl halides :

-

Experimental Data :

Hydrotropic Behavior

NaPTS exhibits hydrotropic solubilization, enhancing the solubility of hydrophobic compounds in water:

-

Mechanism : Self-aggregation at high concentrations (>1 M) disrupts water structure, enabling solubilization of nonpolar substrates .

-

Applications : Formulation of dyes, pharmaceuticals, and surfactants .

| Hydrotrope Conc. (M) | Solubility Enhancement (Fold) | Substrate |

|---|---|---|

| 1.5 | 12× | Benzophenone |

| 2.0 | 18× | Naphthalene |

Coordination Chemistry

NaPTS forms complexes with transition metals, enabling catalytic applications:

Example: Synthesis of Cr(III) tosylate:

Applications De Recherche Scientifique

Applications in Organic Chemistry

1. Alkylating Agent and Catalyst

Sodium p-toluenesulfonate is utilized as an alkylating agent in organic synthesis. It acts as a non-oxidizing catalyst, facilitating various chemical reactions, including nucleophilic substitutions and rearrangements .

2. Supporting Electrolyte

In electrochemical applications, NaPTS serves as a supporting electrolyte for the deposition of conductive polymers, such as polypyrrole membranes. This application is crucial in the development of sensors and actuators .

Applications in Material Science

3. Solubilizing Agent

NaPTS is employed as a solubilizing agent in the formulation of detergents and surfactants. Its ability to enhance solubility improves the efficiency of cleaning products and other formulations .

4. Anti-blocking Agent

In powder products, this compound functions as an anti-blocking agent, preventing the clumping of particles during storage and application .

Environmental Applications

5. Wastewater Treatment

Research indicates that this compound can be effectively removed from wastewater treatment systems, with removal rates exceeding 94% in some studies. This property highlights its potential for use in environmental remediation processes .

Toxicological Studies

This compound exhibits low toxicity levels with an oral LD50 greater than 2000 mg/kg in rats, indicating a relatively safe profile for laboratory use . However, it may cause skin and eye irritation due to its high pH when dissolved in water .

Case Study 1: Conductive Polymers

In a study published by the American Chemical Society, this compound was used to enhance the conductivity of polypyrrole films. The results demonstrated improved electrochemical performance, making these films suitable for applications in flexible electronics .

Case Study 2: Detergent Formulation

A formulation study highlighted the role of NaPTS as a solubilizer in laundry detergents. The presence of this compound significantly improved the dispersion of active ingredients, leading to enhanced cleaning efficiency .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Chemistry | Alkylating agent and catalyst | Facilitates nucleophilic substitutions |

| Material Science | Supporting electrolyte | Enhances conductivity in polypyrrole membranes |

| Detergent Formulation | Solubilizing agent | Improves active ingredient dispersion |

| Environmental Science | Wastewater treatment | Removal rates exceed 94% in treatment systems |

Mécanisme D'action

The mechanism of action of sodium p-toluenesulfonate involves its role as a hydrotrope, which enhances the solubility of amphiphilic compounds in aqueous solutions. This property is particularly useful in pharmaceutical formulations and industrial applications where solubility is a critical factor . Additionally, in catalytic ozonation processes, this compound can act as a substrate, undergoing degradation to facilitate the removal of organic pollutants .

Comparaison Avec Des Composés Similaires

- p-Toluenesulfonic acid

- Sodium benzenesulfonate

- Sodium p-toluenesulfinate

- Methyl p-toluenesulfonate

- Ethyl p-toluenesulfonate

Comparison: Sodium p-toluenesulfonate is unique due to its specific solubility-enhancing properties and its role in various chemical reactions. Compared to p-toluenesulfonic acid, this compound is more water-soluble, making it more suitable for applications requiring aqueous solutions . Sodium benzenesulfonate and sodium p-toluenesulfinate have similar applications but differ in their chemical structures and specific reactivity .

Activité Biologique

Sodium p-toluenesulfonate (NaPTS), an organic compound with the formula CH₃C₆H₄SO₃Na, is widely recognized for its applications in various chemical processes and its biological implications. This article examines the biological activity of NaPTS, focusing on its toxicity, metabolic pathways, and potential effects on human health and the environment.

- Molecular Formula : CH₃C₆H₄SO₃Na

- Appearance : White, water-soluble solid

- Solubility : Highly soluble in water (>1000 g/L at 25 °C) .

- pH : Aqueous solutions have a high pH (~9.6), which can contribute to skin and eye irritation .

Acute Toxicity

This compound has been subjected to various toxicity studies:

- Oral LD50 : Greater than 2000 mg/kg in rats, indicating low acute toxicity .

- Intravenous LD50 : 1700 mg/kg in mice, which also suggests a relatively low order of acute toxicity .

- Effects of Ingestion : High doses (2000 mg/kg) can lead to gastrointestinal disturbances such as diarrhea and bloating .

Repeated Dose Toxicity

In repeated-dose studies, NaPTS was administered orally to rats:

- NOAEL (No Observed Adverse Effect Level) : Determined to be 300 mg/kg bw/day for systemic toxicity and 440 mg/kg bw/day for local effects based on skin irritation .

- Histopathological Findings : Observations included inflammatory changes in the stomach lining at higher doses, indicating potential for local irritation .

Genotoxicity and Carcinogenicity

This compound has been evaluated for genotoxic effects:

- In Vitro Studies : Negative results in bacterial reverse mutation assays (Salmonella typhimurium) and chromosome aberration tests indicate that NaPTS is not genotoxic in vitro .

- Carcinogenicity : No data are available suggesting carcinogenic potential; however, it is not considered genotoxic based on current findings .

Metabolism and Excretion

Studies involving radiolabeled this compound have shown:

- Absorption and Excretion : Rapid absorption and excretion were observed in animal models (rats and dogs), with approximately 82–85% of the dose excreted in urine .

- Biological Half-Life : The half-life in plasma was found to be approximately 75 minutes in dogs, indicating quick clearance from the body .

Environmental Impact

This compound is known for its biodegradability:

- Biodegradation : It exhibits a high degree of biodegradability under aerobic conditions with a BOD of 93% over three weeks .

- Ecotoxicity : Acute toxicity tests on aquatic organisms indicate that NaPTS has a 96-hour LC50 greater than 100 mg/L for fish species such as Oryzias latipes and Daphnia magna .

Case Studies

- Study on Skin Irritation :

- Reproductive Toxicity Screening :

Propriétés

IUPAC Name |

sodium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCGISUBCHHTDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-15-4 (Parent) | |

| Record name | Sodium p-tolyl sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9042415 | |

| Record name | Sodium 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Solid; [Hawley] Faintly beige powder; [MSDSonline] | |

| Record name | Benzenesulfonic acid, 4-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium p-tolyl sulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN WATER | |

| Record name | SODIUM P-TOLYL SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORTHORHOMBIC PLATES | |

CAS No. |

657-84-1, 12068-03-0 | |

| Record name | Sodium p-tolyl sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, methyl-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V179P6Q43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM P-TOLYL SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.